p-Toluenesulphenyl cyanide
Overview
Description
p-Toluenesulphenyl cyanide: is an organic compound with the molecular formula C8H7NO2S . It is a colorless, crystalline solid with a pungent odor and is soluble in organic solvents. This compound is widely utilized in organic synthesis due to its electrophilic nature, allowing it to react with nucleophiles to form various products .
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Toluenesulphenyl cyanide can be synthesized through several methods. One common method involves the reaction of p-toluenesulfonyl chloride with sodium cyanide in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of automated reactors to ensure precise control over reaction conditions. The process includes the careful addition of reactants and continuous monitoring of temperature and pressure to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: p-Toluenesulphenyl cyanide undergoes various chemical reactions, including:
Hetero-Diels-Alder Reaction: It reacts with silyl enol ethers to form hydrolytically sensitive [4+2] adducts.
Cycloaddition Reactions: It undergoes [2+3] cycloaddition with azides to form 5-sulfonyl tetrazoles.
Reaction with Alcohols: In the presence of bases like 1,8-diazabicyclo[5.4.0]undec-7-ene or 1,4-diazabicyclo[2.2.2]octane, it reacts with alcohols to yield sulfinates.
Common Reagents and Conditions:
Reagents: Silyl enol ethers, azides, alcohols, bases (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, 1,4-diazabicyclo[2.2.2]octane)
Conditions: Reactions are typically carried out under reflux or at room temperature, depending on the specific reaction.
Major Products:
- Hydrolytically Sensitive [4+2] Adducts
- 5-Sulfonyl Tetrazoles
- Sulfinates
Scientific Research Applications
p-Toluenesulphenyl cyanide has a wide range of applications in scientific research, including:
- Peptide Synthesis: It is used in the synthesis of peptides by acting as an electrophilic reagent .
- Synthesis of Heterocyclic Compounds: It is utilized in the creation of various heterocyclic compounds through cycloaddition reactions .
- Organometallic Chemistry: It plays a role in the formation of organometallic compounds, which are important in catalysis and material science .
- Free-Radical Cyanation: It is employed in the free-radical cyanation of B-alkylcatecholboranes .
Mechanism of Action
The mechanism of action of p-toluenesulphenyl cyanide involves its electrophilic nature, which allows it to react with nucleophiles. Upon interaction with a nucleophile, it forms a p-toluenesulphenyl cyanideate anion, which is subsequently attacked by the nucleophile, leading to the formation of a novel carbon-carbon bond . This sequence of events is crucial in various synthetic applications.
Comparison with Similar Compounds
- p-Toluenesulfonyl chloride
- p-Toluenesulfonylmethyl isocyanide
- Benzoyl cyanide
Comparison:
- p-Toluenesulfonyl chloride is primarily used as a reagent for the introduction of the tosyl group in organic synthesis, whereas p-toluenesulphenyl cyanide is used for its electrophilic properties in forming carbon-carbon bonds .
- p-Toluenesulfonylmethyl isocyanide is utilized in the synthesis of heterocycles, similar to this compound, but it has different reactivity and applications .
- Benzoyl cyanide undergoes similar reactions with nucleophiles but has different electronic properties due to the presence of the benzoyl group, making it less reactive compared to this compound .
This compound stands out due to its unique combination of electrophilic properties and reactivity, making it a valuable compound in various synthetic applications.
Properties
IUPAC Name |
(4-methylphenyl) thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-7-2-4-8(5-3-7)10-6-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDURJIGQVKMELT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361583 | |
Record name | p-toluenesulphenyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5285-74-5 | |
Record name | p-toluenesulphenyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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